molecular formula C9H4INS B3243111 4-Iodobenzo[b]thiophene-2-carbonitrile CAS No. 154629-36-4

4-Iodobenzo[b]thiophene-2-carbonitrile

Cat. No. B3243111
CAS RN: 154629-36-4
M. Wt: 285.11 g/mol
InChI Key: PVICCCOSQWOXBE-UHFFFAOYSA-N
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Description

4-Iodobenzo[b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H4INS . It is a type of aromatic heterocyclic compound .


Synthesis Analysis

The synthesis of thiophene derivatives like 4-Iodobenzo[b]thiophene-2-carbonitrile involves various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .


Molecular Structure Analysis

The molecular structure of 4-Iodobenzo[b]thiophene-2-carbonitrile consists of a five-membered ring made up of one sulfur atom, which is a characteristic of thiophene-based compounds .


Chemical Reactions Analysis

Thiophene derivatives, including 4-Iodobenzo[b]thiophene-2-carbonitrile, are essential in various applications due to their unique chemical properties. They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Synthesis of Selective Inhibitors

4-Iodobenzo[b]thiophene-2-carbonitrile and its derivatives have been utilized in synthesizing potent inhibitors. For example, a study describes the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, which selectively inhibit urokinase-type plasminogen activator. A key intermediate in this process is methyl 4-iodobenzo[b]thiophene-2-carboxylate, which can be prepared from 3-fluoroiodobenzene. These compounds represent a new class of synthetic uPA inhibitors, with one being the most potent selective inhibitor reported (Bridges et al., 1993).

Quantum Chemical Calculations

Another aspect of research involves quantum chemical calculations. A study on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, a compound related to 4-Iodobenzo[b]thiophene-2-carbonitrile, focuses on its experimental and quantum chemical properties. This research is pivotal in understanding the molecular structure and behavior of such compounds (Oturak et al., 2017).

Application in Dyes

4-Iodobenzo[b]thiophene-2-carbonitrile derivatives have also been applied in the synthesis of dyes. A study details the synthesis of azo benzo[b]thiophene derivatives used as disperse dyes. These dyes exhibit good coloration and fastness properties on polyester, indicating their potential in textile applications (Sabnis & Rangnekar, 1989).

Synthesis of Tubulin Binding Agents

Another research application involves the synthesis of novel tubulin binding agents. A study describes a palladium-mediated coupling approach to 2,3-disubstituted benzo[b]thiophenes, employing 4-iodobenzo[b]thiophene-2-carbonitrile derivatives. This method has been used to create compounds that potentially bind to tubulin, a protein essential in cell division (Flynn et al., 2001).

Future Directions

Thiophene-2-carbonitrile, a compound similar to 4-Iodobenzo[b]thiophene-2-carbonitrile, has been used as an electrolyte additive to improve the performance of lithium-ion batteries . This suggests potential future directions for the use of 4-Iodobenzo[b]thiophene-2-carbonitrile in similar applications.

properties

IUPAC Name

4-iodo-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4INS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVICCCOSQWOXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C#N)C(=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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